molecular formula C26H20F2NNaO6S B605258 2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid CAS No. 1853130-05-8

2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid

Cat. No. B605258
CAS RN: 1853130-05-8
M. Wt: 535.4936
InChI Key: HGRHNLODARQRCX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

AJS1669 is a novel muscle glycogen synthase activator, improving glucose metabolism and reducing body fat mass in mice.

Scientific Research Applications

Chemical Synthesis and Modifications

  • Diels−Alder Reaction : The compound can undergo Diels−Alder cycloaddition, which is a chemical reaction between a conjugated diene and a substituted alkyne (dienophile) to form a substituted cyclohexene system. This reaction is a method for preparing polysubstituted anilines, offering high regioselectivity with the electron-withdrawing group located ortho to the amino group (Padwa et al., 1997).

  • Antiprotozoal Agents Synthesis : The compound has been utilized in the synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. These compounds have shown strong DNA affinities and significant in vitro and in vivo activity against various protozoal infections (Ismail et al., 2004).

  • Basicity Studies in Heterocyclic Analogs : The compound's analogs have been studied for their basicity. Measurements of valence vibration frequency shifts have been used to understand the interactions and basicity of similar heterocyclic compounds (Tsukerman et al., 1968).

  • Reactions with Orthocarboxylic Esters : The compound has been involved in reactions with orthocarboxylic esters, acetals, and acylal in the presence of Lewis acids. These reactions afforded corresponding substituted butenolides, which are significant in various chemical synthesis processes (Asaoka et al., 1979).

  • Synthesis of Furo[3,2-c]pyridine : It has been used in the preparation of (E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}propenoic acid and subsequent synthesis of various furo[3,2-c]pyridine derivatives. These compounds have potential applications in pharmacology and materials science (Bradiaková et al., 2008).

  • Maillard Reaction Studies : The compound and its derivatives have been studied in the Maillard reaction, particularly with hydroxycinnamic acids. This research provides insights into the chemistry of food processing and the formation of flavor compounds (Jiang et al., 2009).

  • Photooxygenation Reactions : Photooxygenation of similar furans leads to the synthesis of γ-hydroxybutenolides, which are useful in various chemical syntheses. The process demonstrates the utility of photochemical reactions in organic synthesis (Kotzabasaki et al., 2016).

properties

CAS RN

1853130-05-8

Molecular Formula

C26H20F2NNaO6S

Molecular Weight

535.4936

IUPAC Name

2-[[5-[[4-(4,5-difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid

InChI

InChI=1S/C26H21F2NO6S/c1-36-24-12-22(28)21(27)11-20(24)16-4-6-17(7-5-16)34-15-19-8-9-23(35-19)26(32)29(14-25(30)31)13-18-3-2-10-33-18/h2-12H,13-15H2,1H3,(H,30,31)

InChI Key

HGRHNLODARQRCX-UHFFFAOYSA-M

SMILES

CSC1=CC(=C(C=C1C2=CC=C(C=C2)OCC3=CC=C(O3)C(=O)N(CC4=CC=CO4)CC(=O)O)F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AJS1669;  AJS-1669;  AJS 1669

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid
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2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid
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2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid
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2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid
Reactant of Route 5
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2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid
Reactant of Route 6
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2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid

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